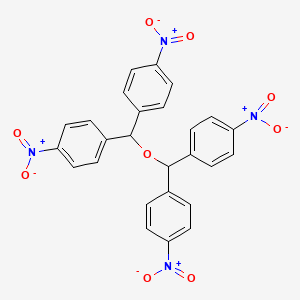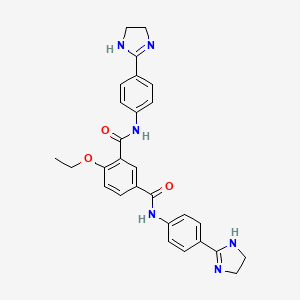
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide is a complex organic compound that features prominently in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide typically involves multiple steps, starting with the preparation of the imidazole rings. These rings are then coupled with the isophthalamide core through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in developing advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide exerts its effects involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing enzyme activity or receptor binding. The central isophthalamide core provides structural stability and facilitates the compound’s binding to its targets, thereby modulating biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares the imidazole ring structure but differs in its overall molecular framework and applications.
N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide: A structurally related compound with one imidazole ring, offering different reactivity and application profiles.
Uniqueness
N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide stands out due to its dual imidazole rings and central isophthalamide core, providing a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust structural properties.
Propiedades
Fórmula molecular |
C28H28N6O3 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-ethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N6O3/c1-2-37-24-12-7-20(27(35)33-21-8-3-18(4-9-21)25-29-13-14-30-25)17-23(24)28(36)34-22-10-5-19(6-11-22)26-31-15-16-32-26/h3-12,17H,2,13-16H2,1H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |
Clave InChI |
VLMWQXNBFRIOBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


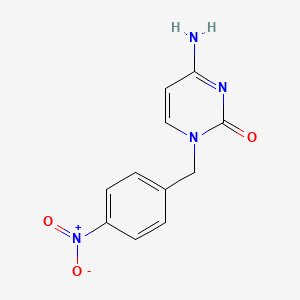
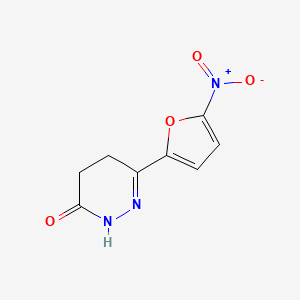
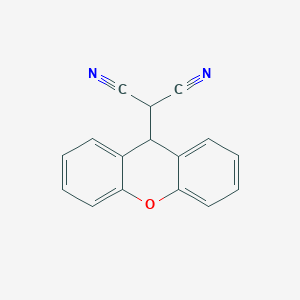
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
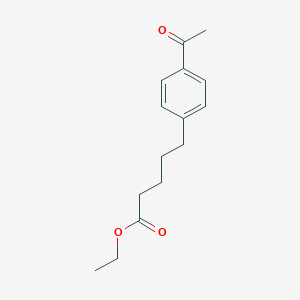
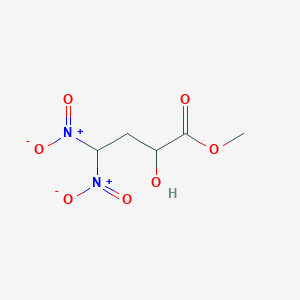
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

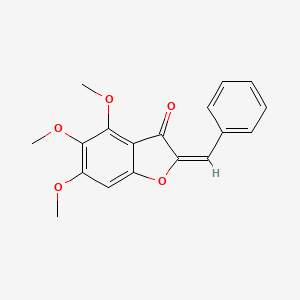
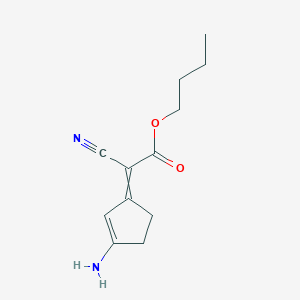
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
